molecular formula C7H6ClNO3 B6589990 3-formylpyridine-2-carboxylic acid hydrochloride CAS No. 159755-61-0

3-formylpyridine-2-carboxylic acid hydrochloride

Cat. No. B6589990
CAS RN: 159755-61-0
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylpyridine-2-carboxylic acid hydrochloride (3FPCA-HCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 215.6 g/mol, and is soluble in water, methanol, and ethanol. 3FPCA-HCl has a wide range of applications in scientific research and laboratory experiments due to its unique properties.

Scientific Research Applications

3-formylpyridine-2-carboxylic acid hydrochloride has been used in a wide range of scientific research applications, including as a substrate for the enzyme alkaline phosphatase, as a probe for the detection of formaldehyde in biological systems, and as a reagent for the synthesis of other compounds. It has also been used in studies of the structure and function of proteins, in the analysis of carbohydrates, and in the synthesis of pharmaceuticals.

Mechanism of Action

3-formylpyridine-2-carboxylic acid hydrochloride acts as a substrate for the enzyme alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters. This reaction is important for the regulation of metabolic processes in cells. In addition, 3-formylpyridine-2-carboxylic acid hydrochloride can be used as a probe for the detection of formaldehyde in biological systems.
Biochemical and Physiological Effects
3-formylpyridine-2-carboxylic acid hydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to be a competitive inhibitor of the enzyme alkaline phosphatase, and to have a stimulatory effect on the activity of the enzyme lipase. It has also been shown to have a weak antifungal activity, and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-formylpyridine-2-carboxylic acid hydrochloride in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of applications. However, it is important to note that 3-formylpyridine-2-carboxylic acid hydrochloride is a relatively weak inhibitor of alkaline phosphatase, and may not be suitable for some applications. In addition, 3-formylpyridine-2-carboxylic acid hydrochloride is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 3-formylpyridine-2-carboxylic acid hydrochloride in scientific research and laboratory experiments. These include further studies of its biochemical and physiological effects, as well as its potential use as a probe for the detection of formaldehyde in biological systems. In addition, 3-formylpyridine-2-carboxylic acid hydrochloride could be used in the synthesis of other compounds, such as pharmaceuticals, and in the analysis of carbohydrates. Finally, 3-formylpyridine-2-carboxylic acid hydrochloride could be used in the development of new drugs and treatments for diseases.

Synthesis Methods

3-formylpyridine-2-carboxylic acid hydrochloride can be synthesized from pyridine-2-carboxylic acid and formaldehyde in an acid-catalyzed reaction. The reaction proceeds in two steps: first, pyridine-2-carboxylic acid is reacted with formaldehyde to form 3-formylpyridine-2-carboxylic acid, and then the acid is hydrolyzed with hydrochloric acid to form 3-formylpyridine-2-carboxylic acid hydrochloride. The reaction is typically carried out in aqueous solution and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-formylpyridine-2-carboxylic acid hydrochloride involves the conversion of 2-pyridinecarboxylic acid to the corresponding acid chloride, followed by reaction with formaldehyde to form the aldehyde derivative. The aldehyde is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "Thionyl chloride", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Conversion of 2-pyridinecarboxylic acid to acid chloride using thionyl chloride", "2. Reaction of acid chloride with formaldehyde to form 3-formylpyridine-2-carboxylic acid chloride", "3. Hydrolysis of the acid chloride with sodium hydroxide to yield 3-formylpyridine-2-carboxylic acid", "4. Formation of the hydrochloride salt by reaction with hydrochloric acid" ] }

CAS RN

159755-61-0

Product Name

3-formylpyridine-2-carboxylic acid hydrochloride

Molecular Formula

C7H6ClNO3

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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